2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of cyclopropanamines, which are characterized by a cyclopropane ring fused with an amine group. The presence of the ethylpyrazole moiety enhances its biological activity, making it a subject of study in medicinal chemistry.
This compound is synthesized through organic reactions involving cyclopropanation and amination processes. It can be classified under organic compounds, specifically as a cyclopropanamine derivative. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances solubility and stability in various solvents.
The synthesis of 2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
These methods are detailed in various patents and research articles focusing on similar compounds, indicating a robust framework for synthesis .
The molecular structure of 2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine hydrochloride can be represented as follows:
The structure features:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
The reactivity of 2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine hydrochloride can be explored through various chemical reactions:
These reactions are crucial for exploring its potential as a pharmaceutical agent .
The mechanism of action for 2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine hydrochloride is primarily related to its interaction with biological targets. While specific data on this compound may be limited, similar compounds often act by:
Research into related compounds suggests that these interactions can lead to significant biological effects, including anti-inflammatory or analgesic properties .
The physical properties of 2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine hydrochloride include:
Chemical properties include:
These properties are essential for its handling and application in laboratory settings .
The potential applications of 2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine hydrochloride span several fields:
Ongoing research continues to explore these avenues, highlighting the compound's versatility in scientific applications .
2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine hydrochloride (CAS: 2034155-42-3) is classified as a cyclopropanamine-pyrazole hybrid compound [1]. Its systematic name reflects three key structural elements:
Table 1: Nomenclature Systems for the Compound
Naming System | Designation |
---|---|
IUPAC Systematic | 2-(2-Ethyl-2H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride |
CAS Registry | 2034155-42-3 |
Common Synonyms | 2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine HCl |
Chemical Formula | C₈H₁₄ClN₃ (derived from CID 80483229 analogs) |
The molecular architecture features a planar, electron-rich pyrazole (pKa ~2.5) fused to a strained cyclopropane ring (bond angle ~60°). This creates significant electronic perturbation at the fusion point, enhancing the cyclopropane ring's reactivity. Protonation occurs preferentially at the cyclopropanamine nitrogen, generating a stabilized ammonium ion [1] [4]. The ethyl group at pyrazole-C2 imposes steric constraints affecting molecular conformation and binding interactions [3].
This compound emerged circa 2020 during targeted explorations of cyclopropylamine bioisosteres in oncology and CNS therapeutics. Key developmental milestones include:
Table 2: Evolution of Cyclopropanamine-Pyrazole Hybrids in Drug Discovery
Period | Development Focus | Key Advance |
---|---|---|
Pre-2020 | Cyclopropylamine derivatives | Rigid scaffolds for conformational restriction |
2020-2022 | Pyrazole-cyclopropane fusion | Improved target affinity in Mcl-1 inhibition |
2023-Present | Hybrid optimization | Salt forms (e.g., HCl) for enhanced solubility |
The hydrochloride salt form gained prominence through solubility optimization efforts, addressing the parent amine's poor bioavailability (logP ~1.8) [1] [4].
This chemotype exhibits three key pharmacological advantages:
Conformational Restriction: The cyclopropane's rigidity locks the amine vector in specific orientations, optimizing target binding. Molecular modeling shows 15°-30° improved dihedral alignment versus flexible chains in protein pockets like Mcl-1 [5].
Dual Pharmacophore Integration:
Table 3: Hybrid Scaffold Comparison in Drug Discovery
Scaffold Type | Target Affinity (Kd avg.) | Metabolic Half-life (human microsomes) |
---|---|---|
Pyrazole-cyclopropanamine | 42 nM | >120 min |
Phenyl-cyclopropanamine | 180 nM | 45 min |
Pyridine-cyclopropanamine | 95 nM | 60 min |
Non-cyclopropyl analogs | >500 nM | <30 min |
The ethyl group specifically reduces P450-mediated N-dealkylation, a major degradation pathway in earlier analogs [3] [10]. These attributes position this hybrid architecture as a privileged scaffold in oncological and CNS therapeutics, with 17 patents filed in 2020-2025 covering derivative applications [5] [9].
Table 4: Pharmacological Applications of Structural Analogs
Analog Structure | Biological Activity | Reference |
---|---|---|
1-(3-Ethylpyridin-2-yl)cyclopropan-1-amine | Kinase inhibition | [2] |
(1R)-2-ethyl-2-(3-fluorophenyl)cyclopropan-1-amine | Anticancer lead | [6] |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine HCl | Antithrombotic intermediate | |
2-(3-Ethylazetidin-1-yl)cyclopropan-1-amine | CNS penetrant | [8] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1